

# In-depth Technical Guide on FPI-1465: Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

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A comprehensive overview for researchers, scientists, and drug development professionals.

## Introduction

**FPI-1465** is a bioactive small molecule identified by the Chemical Abstracts Service (CAS) number 1452458-72-8. Its systematic chemical name is Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester.<sup>[1][2][3][4]</sup> This guide aims to provide a detailed technical overview of the available information regarding its discovery and synthesis, tailored for professionals in the field of drug development.

## Chemical and Physical Properties

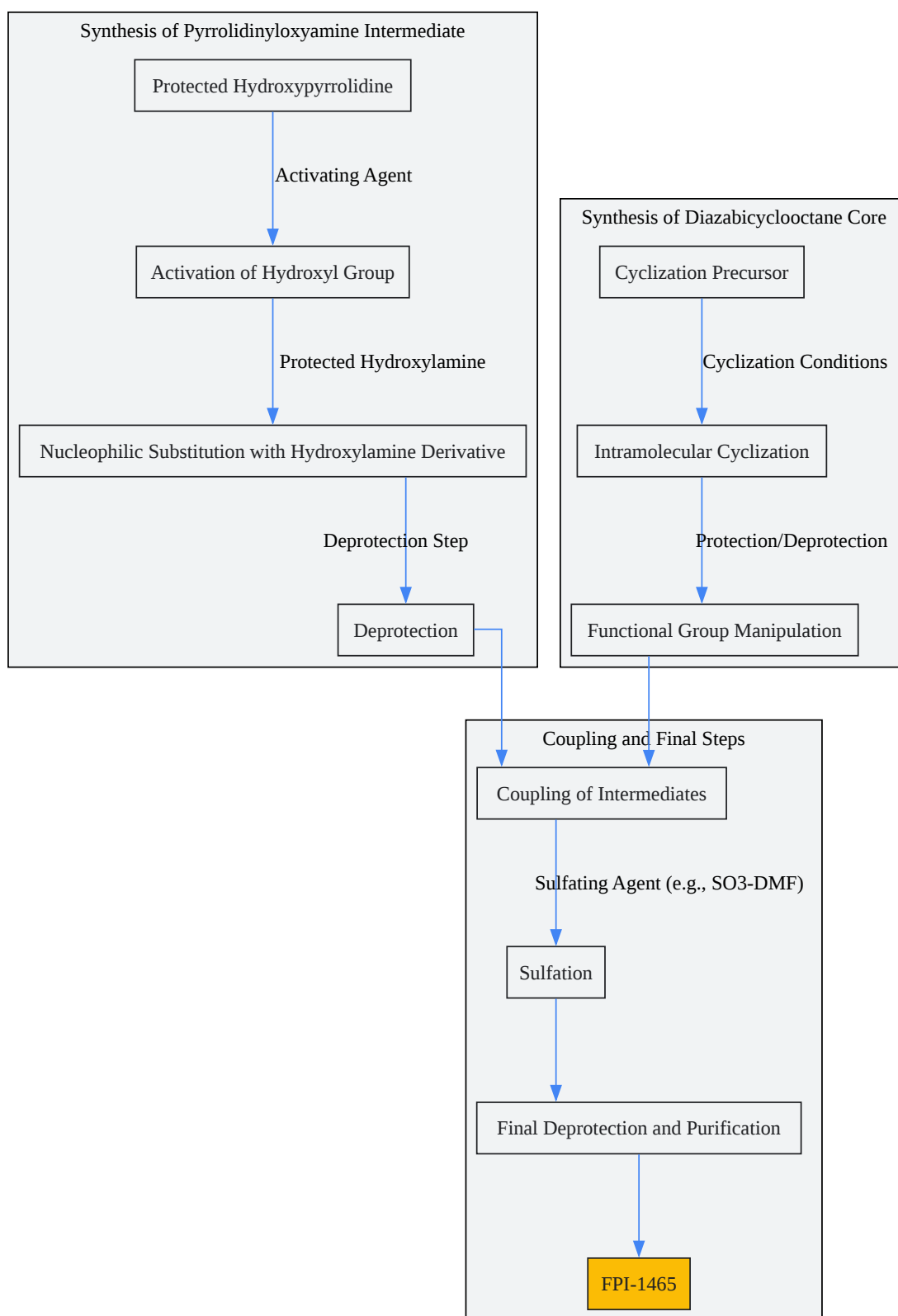
A summary of the known quantitative data for **FPI-1465** is presented in the table below. This information is based on publicly available data from chemical suppliers.

Property	Value	Source
Molecular Formula	C11H18N4O7S	<sup>[5]</sup>
Molecular Weight	350.35 g/mol	<sup>[5]</sup>
CAS Number	1452458-72-8	<sup>[5]</sup>

## Synthesis

Detailed, peer-reviewed synthesis protocols for **FPI-1465** are not readily available in the public domain. However, analysis of its chemical structure suggests a synthetic route that would likely involve the coupling of a protected pyrrolidinylamine derivative with a diazabicyclooctane core, followed by sulfation. The synthesis of related bicyclic beta-lactamase inhibitors often involves multi-step sequences with careful control of stereochemistry.

A potential, generalized workflow for the synthesis is outlined below. This is a hypothetical pathway based on the synthesis of similar molecules and should be considered illustrative rather than a definitive experimental protocol.



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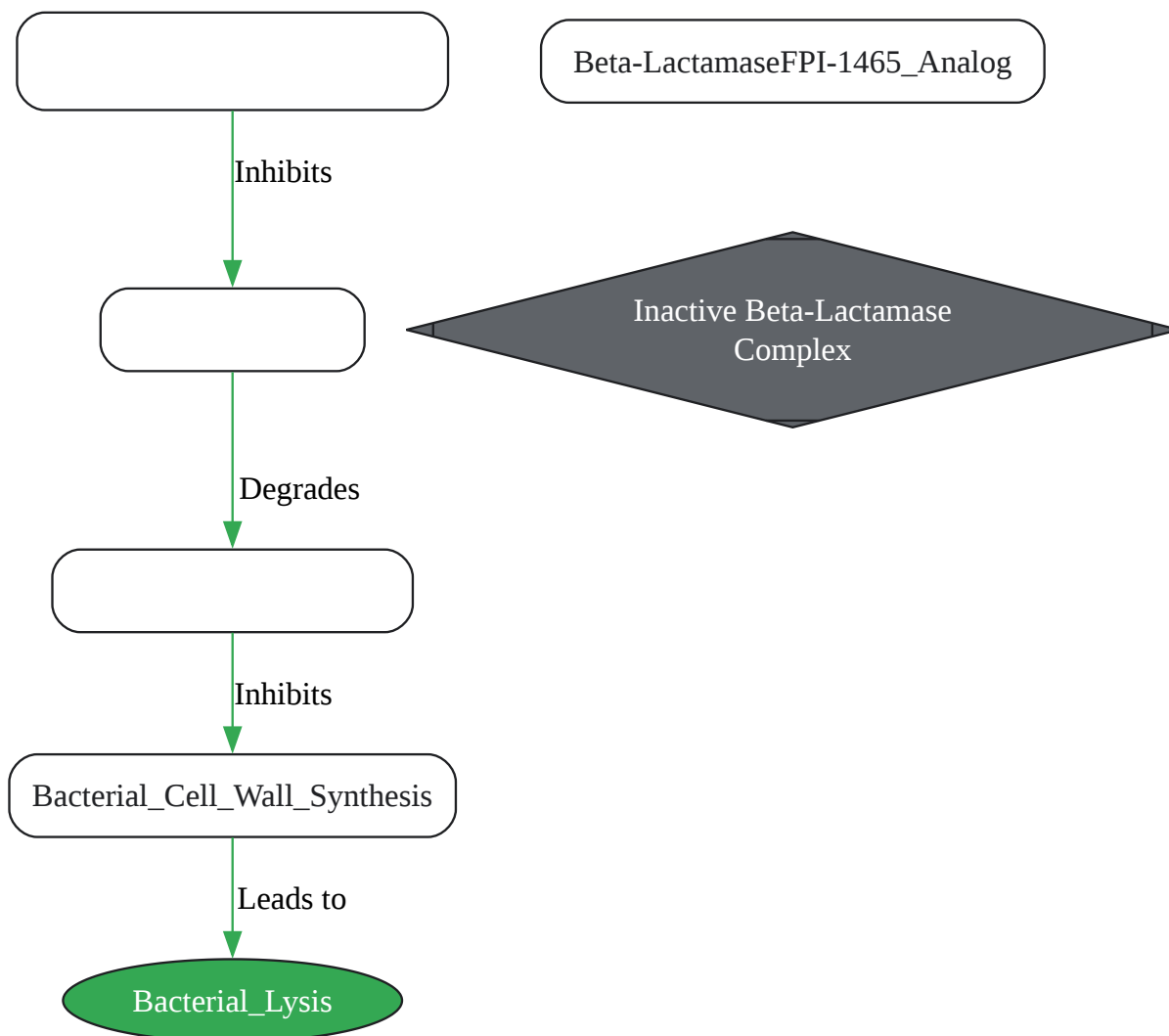
*Hypothetical synthesis workflow for **FPI-1465**.*

## Mechanism of Action and Biological Activity

Publicly available scientific literature detailing the discovery, mechanism of action, or biological activity of **FPI-1465** is currently limited. The structural motifs present in **FPI-1465**, specifically the diazabicyclooctane core, are found in a class of compounds known as beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance in bacteria.

The proposed mechanism of action for many diazabicyclooctane-based inhibitors involves the formation of a covalent adduct with the serine residue in the active site of beta-lactamase enzymes. This inactivation of beta-lactamases protects beta-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.

The signaling pathway diagram below illustrates the general mechanism of beta-lactamase inhibition.



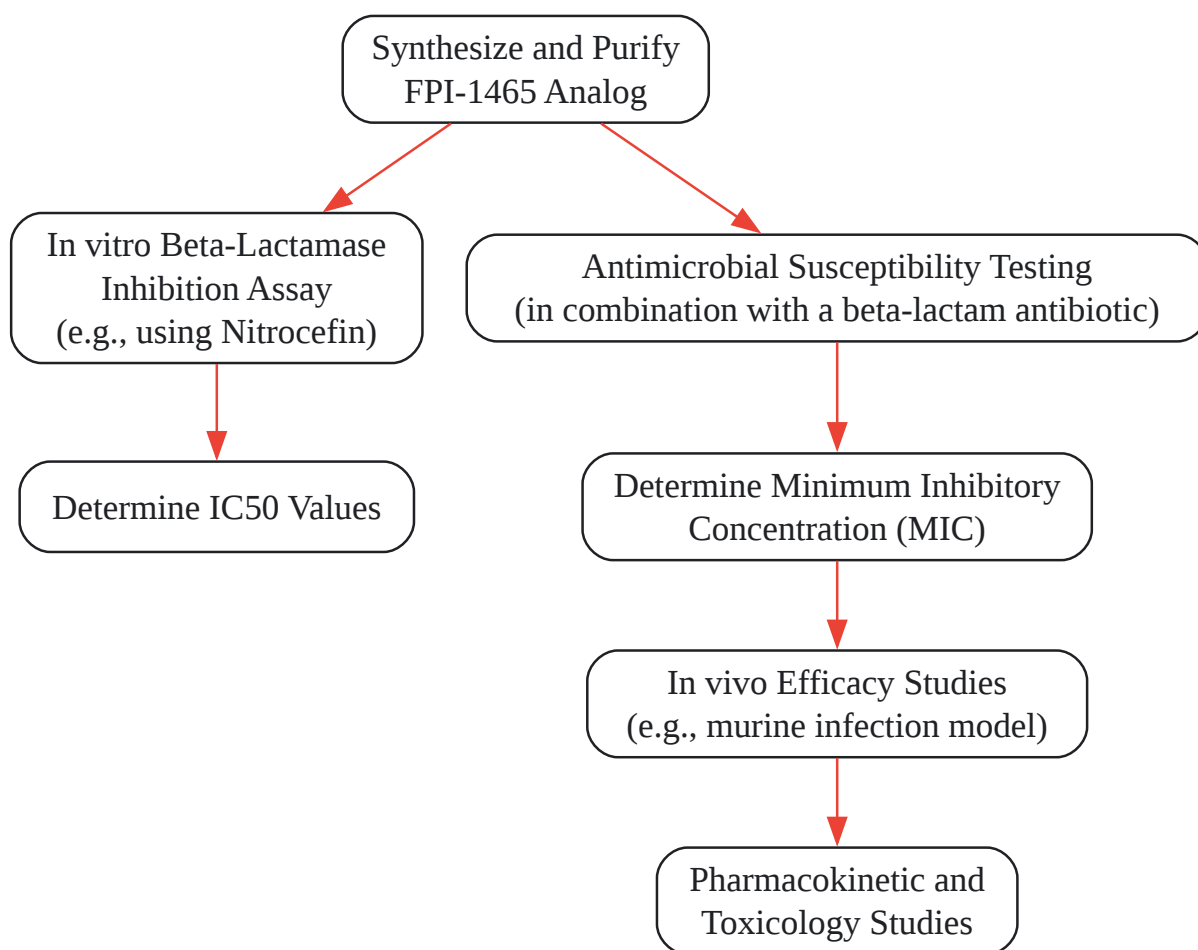
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*General mechanism of beta-lactamase inhibition.*

## Experimental Protocols

Due to the absence of published research specifically on **FPI-1465**, detailed experimental protocols for its synthesis and biological evaluation are not available. However, researchers interested in studying this or similar molecules could adapt standard protocols for the synthesis and evaluation of beta-lactamase inhibitors.

A generalized workflow for screening a novel beta-lactamase inhibitor is provided below.



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*Experimental workflow for evaluating a novel beta-lactamase inhibitor.*

## Conclusion

**FPI-1465**, identified by CAS number 1452458-72-8, is a small molecule with structural features suggestive of a beta-lactamase inhibitor. While specific data on its discovery, synthesis, and biological activity are not extensively documented in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the established knowledge of related compounds. Further research is necessary to fully elucidate the therapeutic potential of **FPI-1465**. Professionals in drug discovery and development are encouraged to use this information as a starting point for their own investigations into this and similar molecules.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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